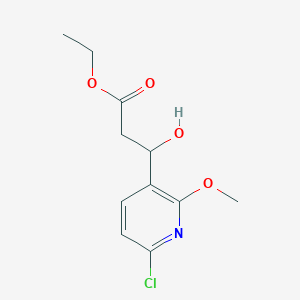
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a methoxy group, and a hydroxypropanoate moiety attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate typically involves the reaction of 6-chloro-2-methoxy-3-pyridinecarboxylic acid with ethyl 3-hydroxypropanoate under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an organic solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ethyl 3-(6-chloro-2-methoxy-3-pyridyl)-3-oxopropanoate.
Reduction: Formation of ethyl 3-(2-methoxy-3-pyridyl)-3-hydroxypropanoate.
Substitution: Formation of ethyl 3-(6-substituted-2-methoxy-3-pyridyl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-methylpyridine-3-boronic acid
- 3-Pyridinylboronic acid
Comparison
Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate is unique due to the presence of both a chloro and a methoxy group on the pyridine ring, as well as the hydroxypropanoate moiety. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds like 6-chloro-2-methylpyridine-3-boronic acid and 3-pyridinylboronic acid, which lack the hydroxypropanoate moiety and have different substitution patterns on the pyridine ring .
Propiedades
Fórmula molecular |
C11H14ClNO4 |
|---|---|
Peso molecular |
259.68 g/mol |
Nombre IUPAC |
ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H14ClNO4/c1-3-17-10(15)6-8(14)7-4-5-9(12)13-11(7)16-2/h4-5,8,14H,3,6H2,1-2H3 |
Clave InChI |
ZRZOKXIRSQQIDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(N=C(C=C1)Cl)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















